
2-联苯硼酸
描述
2-Biphenylboronic acid is an organic boron compound with the chemical formula C12H11BO2. It appears as white to yellow crystalline powder and is soluble in many organic solvents such as ethanol, dimethylformamide, and dimethyl sulfoxide . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of biaryl compounds .
科学研究应用
铃木-宫浦交叉偶联反应
2-联苯硼酸: 广泛应用于铃木-宫浦交叉偶联反应 . 该反应在构建碳-碳键中至关重要,是合成药物、农药和有机材料的关键步骤。该化合物作为硼试剂,在钯催化下与各种芳基和乙烯基卤化物偶联,形成联苯结构,这是许多复杂有机分子中的核心成分。
手性四氢萘的合成
该化合物参与分子内傅-克烷基化反应合成手性四氢萘 . 四氢萘是萘的衍生物,在创建对映选择性催化剂和配体方面具有重要应用,这些催化剂和配体对于生产高纯度和高效药物至关重要。
羟基化生成酚类
使用2-联苯硼酸进行羟基化反应会导致酚类的形成 . 酚类在合成抗氧化剂、聚合物以及作为活性药物成分制备的中间体方面具有价值。硼酸基团有助于在芳香环上引入羟基,这是有机化学中的基本转化。
与炔烃的氧化偶联
2-联苯硼酸: 用于与炔烃进行氧化偶联反应 . 该过程用于创建具有炔烃键的联芳基化合物,这些化合物在材料科学中对于创建新型聚合物和电子材料很重要。硼酸充当亲核试剂,与炔烃偶联形成新的碳-碳键。
钯催化交叉偶联
该化合物用作钯催化交叉偶联反应与苄基乙酸酯的底物 . 所得产物二芳基甲烷是精细化学品合成的关键中间体,包括香料、药物和液晶。
生物活性化合物的合成
2-联苯硼酸: 在合成各种生物活性化合物中起着至关重要的作用 . 它能够轻松转化为不同的官能团,使其成为药物化学中通用的构建模块。它用于创建具有潜在治疗应用的化合物,包括癌症治疗、抗炎药和抗病毒药物。
作用机制
Target of Action
The primary target of 2-Biphenylboronic acid is the palladium (0) catalyst in the Suzuki-Miyaura cross-coupling reactions . The compound serves as a source of a phenyl group in these reactions .
Mode of Action
2-Biphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boron atom in the 2-Biphenylboronic acid molecule transfers a ligand to the palladium (0) catalyst . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by 2-Biphenylboronic acid . This reaction involves the coupling of aryl halides, dibromovinyl precursors, alkenyl tosylates and mesylates, and quinoline carboxylates . The downstream effects include the synthesis of chiral tetralins, hydroxylation to phenols, and oxidative coupling with alkynes .
Pharmacokinetics
It’s known that the compound is involved in reactions that are catalyzed by palladium (0), suggesting that its bioavailability may be influenced by the presence and concentration of this catalyst .
Result of Action
The action of 2-Biphenylboronic acid results in the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds, including diarylmethanes .
安全和危害
2-Biphenylboronic acid is classified as causing skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, wearing protective gloves/protective clothing/eye protection/face protection, ensuring adequate ventilation, and removing all sources of ignition .
生化分析
Biochemical Properties
2-Biphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with aryl halides, dibromovinyl precursors, alkenyl tosylates, and mesylates, and quinoline carboxylates . These interactions are essential for the synthesis of complex organic molecules, making 2-Biphenylboronic acid a valuable reagent in organic chemistry.
Cellular Effects
2-Biphenylboronic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance the interaction with diol groups of saccharides in a capillary electrophoresis-chemiluminescence detection system . This interaction can lead to changes in cellular signaling and metabolic pathways, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, 2-Biphenylboronic acid exerts its effects through binding interactions with biomolecules. It acts as a mild Lewis acid, which allows it to form complexes with various substrates. This binding can lead to enzyme inhibition or activation, depending on the specific biochemical context . Additionally, 2-Biphenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Biphenylboronic acid can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 2-Biphenylboronic acid can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Biphenylboronic acid vary with different dosages in animal models. At lower doses, it can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as skin and eye irritation . These threshold effects are crucial for determining the safe and effective use of 2-Biphenylboronic acid in biochemical research.
Metabolic Pathways
2-Biphenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into larger biochemical structures. For instance, it can participate in the hydroxylation to phenols and oxidative coupling with alkynes . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall metabolic processes.
Transport and Distribution
Within cells and tissues, 2-Biphenylboronic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the use of 2-Biphenylboronic acid in biochemical applications.
Subcellular Localization
The subcellular localization of 2-Biphenylboronic acid can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in various biochemical reactions and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: 2-Biphenylboronic acid can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed to produce the boronic acid . Another method involves the reaction of 2-bromobiphenyl with borane-diisopropylamine in methanol .
Industrial Production Methods: Industrial production of 2-Biphenylboronic acid typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under
属性
IUPAC Name |
(2-phenylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCYKHYFIWHGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404607 | |
| Record name | 2-Biphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4688-76-0 | |
| Record name | 2-Biphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)


![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)
![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)
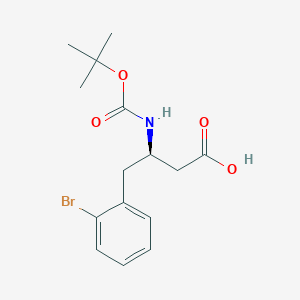
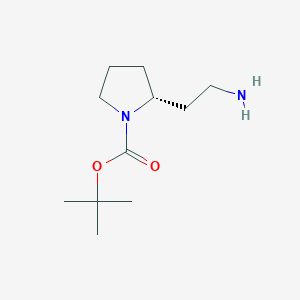


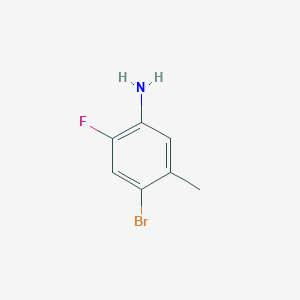
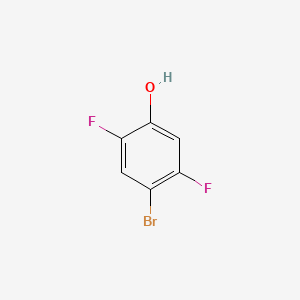
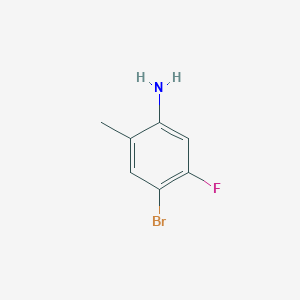
![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)
